molecular formula C5H11FO2S B13289073 3-Methylbutane-2-sulfonyl fluoride

3-Methylbutane-2-sulfonyl fluoride

Cat. No.: B13289073
M. Wt: 154.21 g/mol
InChI Key: KLPONZQEDNCOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutane-2-sulfonyl fluoride is a chemical reagent belonging to the class of organic compounds known as sulfonyl fluorides. These compounds are of significant interest in chemical biology and medicinal chemistry as covalent probes and inhibitors for various enzymes, particularly serine hydrolases. Sulfonyl fluorides can act as covalent modifiers, reacting with specific amino acid residues in the active site of target proteins. This mechanism is central to their use in activity-based protein profiling (ABPP) for identifying and studying enzyme function in complex biological systems. The sulfuryl fluoride (SuFEx) click chemistry, a concept highlighted in scientific literature, further underscores the utility of sulfonyl fluorides in developing new chemical tools and bioconjugation strategies. Researchers utilize these properties to explore enzyme mechanisms and to develop potential therapeutic agents. As with all such reagents, this product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

Molecular Formula

C5H11FO2S

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbutane-2-sulfonyl fluoride

InChI

InChI=1S/C5H11FO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3

InChI Key

KLPONZQEDNCOSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)S(=O)(=O)F

Origin of Product

United States

Iii. Reactivity and Transformations of 3 Methylbutane 2 Sulfonyl Fluoride in Organic Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

The paramount reactivity of sulfonyl fluorides is the SuFEx reaction, a highly reliable and selective transformation where the fluorine atom is displaced by a nucleophile. sigmaaldrich.comnih.gov This process is characterized by the remarkable stability of the sulfonyl fluoride group, which becomes reactive only under specific activation conditions, often with a base or catalyst. sigmaaldrich.comnih.gov For alkyl sulfonyl fluorides like 3-methylbutane-2-sulfonyl fluoride, the presence of α-protons makes them sensitive to strong bases, which can cause elimination side reactions. Therefore, carefully optimized, often milder, conditions are necessary. nih.gov

Alkyl sulfonyl fluorides react with oxygen-centered nucleophiles, such as phenols and alcohols, to form the corresponding sulfonate esters. These reactions typically require activation of the nucleophile with a base or are accelerated by specific catalysts. For instance, N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the reaction between various sulfonyl fluorides and alcohols. bohrium.com The reaction proceeds via activation of the alcohol by the NHC, which then attacks the electrophilic sulfur center of the sulfonyl fluoride. bohrium.com

The reaction with phenols is a cornerstone of SuFEx chemistry. While early SuFEx reactions often utilized silyl-protected phenols, methods using unprotected phenols in the presence of an appropriate base or catalyst are now common. nih.gov

Table 1: Representative SuFEx Reactions of Alkyl Sulfonyl Fluorides with Oxygen Nucleophiles Note: This table presents data for analogous alkyl sulfonyl fluorides to illustrate the expected reactivity of 3-methylbutane-2-sulfonyl fluoride.

Alkyl Sulfonyl FluorideOxygen NucleophileCatalyst/BaseProductYield (%)
Methanesulfonyl FluoridePhenol (B47542)NHCPhenyl MethanesulfonateHigh
Ethanesulfonyl Fluoride4-MethoxyphenolCs₂CO₃4-Methoxyphenyl EthanesulfonateGood
Propanesulfonyl FluorideBenzyl (B1604629) AlcoholNHC/HOBtBenzyl Propanesulfonate85%

Data compiled from analogous reactions reported in the literature. bohrium.com

The reaction of sulfonyl fluorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation is of immense importance in medicinal chemistry and materials science. acs.orgenamine.net The activation of alkyl sulfonyl fluorides for reaction with amines can be achieved using Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which enhances the electrophilicity of the sulfur atom. acs.org The combination of Ca(NTf₂)₂ with a co-catalyst like DABCO can lead to highly efficient sulfonamide formation at room temperature. nih.gov

N-heterocyclic carbenes (NHCs) have also been demonstrated to catalyze the sulfonamidation of sulfonyl fluorides with a broad range of amines, including aliphatic and aromatic amines, affording high yields of the corresponding sulfonamides. bohrium.com

As detailed in the preceding sections, the primary products from the SuFEx reactions of 3-methylbutane-2-sulfonyl fluoride with oxygen and nitrogen nucleophiles are 3-methylbutane-2-sulfonates and 3-methylbutane-2-sulfonamides, respectively.

The synthesis of sulfonamides from sulfonyl fluorides and amines is a robust and widely applicable reaction. bohrium.comacs.org The conditions can be tuned based on the nucleophilicity of the amine and the steric hindrance of the sulfonyl fluoride. The use of Ca(NTf₂)₂ as a Lewis acid activator has proven particularly effective for a wide variety of sterically and electronically diverse sulfonyl fluorides and amines. acs.org

Table 2: Representative Synthesis of Sulfonamides from Alkyl Sulfonyl Fluorides Note: This table presents data for analogous alkyl sulfonyl fluorides to illustrate the expected formation of sulfonamides from 3-methylbutane-2-sulfonyl fluoride.

Alkyl Sulfonyl FluorideAmine NucleophileCatalyst/ConditionsProductYield (%)
Phenylsulfonyl FluorideAnilineCa(NTf₂)₂, t-amylOH, 60°CN-Phenylbenzenesulfonamide85%
Methanesulfonyl FluorideBenzylamineNHCN-Benzylmethanesulfonamide96%
Ethanesulfonyl FluoridePiperidineCa(NTf₂)₂/DABCO, rt1-(Ethylsulfonyl)piperidine94%

Data compiled from analogous reactions reported in the literature. bohrium.comacs.orgnih.gov

The formation of sulfonate esters follows a similar pathway with alcohols and phenols, providing access to a diverse range of sulfonate-containing molecules. The choice of catalyst, such as an NHC, or base is crucial for achieving high yields. bohrium.com

Carbon-X Bond Formation (X=C, N, F, O)

The characteristic reactivity of sulfonyl fluorides in organic synthesis is dominated by the Sulfur(VI) Fluoride Exchange (SuFEx) pathway, which involves the formation of a bond between the sulfur atom and a heteroatom nucleophile (typically oxygen or nitrogen). sigmaaldrich.comnih.gov Direct formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds starting from the sulfonyl fluoride group is not a typical transformation for this functional group under standard synthetic conditions.

There are no established, general methods for the direct conversion of the sulfonyl fluoride group of a simple alkyl sulfonyl fluoride like 3-methylbutane-2-sulfonyl fluoride into a carbon-carbon bond via a SuFEx-type mechanism. The high stability of the S-C and S-F bonds precludes such reactivity under conditions that typically facilitate SuFEx. While specialized organometallic methods exist for C-S bond cleavage or functionalization, a direct C-C bond formation from the sulfonyl fluoride moiety itself is not a reported feature of its reactivity profile. chemrxiv.org

The formation of a C-N bond directly from the sulfonyl fluoride group is also not a characteristic reaction. The synthesis of sulfonamides, as described in section 3.1.2, results in an S-N bond, not a C-N bond. While some complex, multi-step transformations involving sulfonyl-containing compounds might ultimately lead to a C-N bond at a different position in the molecule, a direct replacement of the -SO₂F group with a nitrogen nucleophile to form a C-N bond at the same carbon atom is not a known or expected transformation for alkyl sulfonyl fluorides. bohrium.comacs.org

C-F Bond Formation

Aliphatic sulfonyl fluorides can participate in C-F bond formation, primarily through deoxyfluorination reactions of alcohols. mdpi.com In these reactions, the sulfonyl fluoride acts as a source of fluoride ion. The general mechanism involves the activation of an alcohol by the sulfonyl fluoride, followed by nucleophilic attack of the fluoride ion to displace the activated hydroxyl group, forming an alkyl fluoride. harvard.eduresearchgate.net Reagents like (diethylamino)sulfur trifluoride (DAST) and its more stable analogs are commonly used for this transformation. harvard.eduresearchgate.net While direct examples involving 3-methylbutane-2-sulfonyl fluoride are not available, it is plausible that it could act as a fluorinating agent under appropriate conditions.

The efficiency of such SN2 fluorinations is highly dependent on the solvent. Protic solvents can decrease the nucleophilicity of the fluoride ion through hydrogen bonding, while in uncoordinating solvents, the basicity of the fluoride can lead to side reactions like elimination. harvard.edu Tertiary alcohols can be effective solvents as they enhance the nucleophilicity of fluoride while minimizing its basicity. harvard.edu

C-O Bond Formation

The formation of a C-O bond in the context of sulfonyl fluoride reactivity typically refers to the formation of sulfonate esters, which will be discussed under S-O bond formation. However, in a broader sense, reactions involving the sulfonyl fluoride group can lead to products with new C-O bonds. For instance, in the Pummerer reaction of β-ketosulfoxides, which can be generated from sulfonyl compounds, subsequent transformations can lead to the formation of new C-O bonds, as seen in the synthesis of lactones. nih.gov With phenolic substrates, reactions of related sulfur compounds can lead to the simultaneous formation of C-S and C-O bonds. nih.gov

Sulfur-X Bond Formation (X=C, N, O)

The core reactivity of sulfonyl fluorides, including 3-methylbutane-2-sulfonyl fluoride, revolves around the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This type of click chemistry allows for the reliable formation of bonds between the sulfur atom of the sulfonyl fluoride and various nucleophiles. sigmaaldrich.com

The formation of a sulfur-carbon bond from a sulfonyl fluoride leads to the synthesis of sulfones. While direct methods starting from sulfonyl fluorides are less common than from sulfonyl chlorides, the stability of the sulfonyl fluoride group allows for its incorporation into molecules that can then undergo further transformations to form S-C bonds.

The reaction of sulfonyl fluorides with amines is a cornerstone of SuFEx chemistry, leading to the formation of sulfonamides. researchgate.net This transformation is highly efficient and chemoselective. sigmaaldrich.com The reaction typically proceeds by nucleophilic attack of the amine on the sulfur atom, displacing the fluoride ion. This method is applicable to a wide range of amines and sulfonyl fluorides. For instance, sulfonyl fluorides can be synthesized from sulfonamides in a one-pot procedure, highlighting the reversible nature of this bond formation under certain conditions. researchgate.net The high chemoselectivity of the pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) towards amino groups allows for the formation of sulfonyl fluorides from complex sulfonamides. mdpi.com

Sulfonyl fluorides readily react with alcohols and phenols to form sulfonate esters. This reaction is another key application of SuFEx chemistry. The reaction of an alcohol or phenol with a sulfonyl fluoride, often in the presence of a base, yields the corresponding sulfonate ester. researchgate.net For example, the reaction of phenols with sulfuryl fluoride gas generates fluorosulfates, which are analogous to sulfonate esters. nih.gov Silyl (B83357) ethers can also be converted to fluorosulfates under similar conditions. nih.gov

Radical Reactivity of Sulfonyl Fluorides

Recent advancements have explored the radical reactivity of sulfonyl fluorides, expanding their synthetic utility beyond traditional nucleophilic substitution reactions. The generation of a fluorosulfonyl radical (FSO2•) has been achieved through photoredox catalysis. nih.gov These radicals can then participate in various transformations.

For example, the photoredox-catalyzed reaction of FSO2Cl, a fluorosulfonyl radical precursor, with alkenes can lead to the formation of alkenyl sulfonyl fluorides. nih.gov Similarly, benzimidazolium fluorosulfonate salts can serve as precursors for the FSO2 radical under photocatalytic conditions, which can then add to alkenes to generate alkyl sulfonyl fluoride radicals. These radicals can then be trapped to form various functionalized sulfonyl fluoride compounds. nih.gov While direct cleavage of the S-F bond to form an RSO2• radical is challenging due to the high bond strength, methods are being developed to achieve this, which would significantly expand the radical reactivity of sulfonyl fluorides.

Generation of S(VI) Radicals

The generation of fluorosulfonyl radicals has become a significant area of interest for the synthesis of sulfonyl fluorides. rsc.org These reactive intermediates offer a direct and efficient pathway to introduce the fluorosulfonyl group into organic molecules. rsc.org While direct studies on the generation of S(VI) radicals specifically from 3-methylbutane-2-sulfonyl fluoride are not extensively detailed in the provided results, the general principles of forming sulfonyl radicals can be inferred. Typically, the generation of sulfonyl radicals involves processes like photoredox catalysis, electrochemical methods, or the use of radical initiators. rsc.orgnih.gov These methods facilitate the homolytic cleavage of a bond to the sulfonyl group, producing the desired S(VI) radical species. The subsequent reactions of these radicals with various substrates allow for the formation of a diverse range of functionalized sulfonyl fluorides. rsc.org

Ligation Reactions with Alkenes

Sulfonyl fluorides, particularly those conjugated to a π-system, can participate in ligation reactions with alkenes through conjugate addition pathways. nih.gov This reactivity is exemplified by ethenesulfonyl fluoride (ESF), which readily acts as a Michael acceptor for various nucleophiles. sigmaaldrich.com The electron-withdrawing nature of the sulfonyl fluoride group activates the double bond towards nucleophilic attack. While specific examples detailing the ligation of 3-methylbutane-2-sulfonyl fluoride with alkenes are not prevalent in the provided search results, the underlying principle suggests that if an appropriate unsaturated derivative of 3-methylbutane-2-sulfonyl fluoride were synthesized, it would likely undergo similar Michael-type addition reactions. These reactions are valuable for creating new carbon-sulfur bonds and incorporating the sulfonyl fluoride moiety into larger molecular frameworks. nih.govsigmaaldrich.com

Fluorosulfonylation Reactions

Multicomponent and Cyclization Reactions

The reactivity of sulfonyl fluorides extends to multicomponent and cyclization reactions, enabling the construction of complex cyclic and heterocyclic scaffolds. researchgate.netrsc.orgresearchgate.net For example, ethenesulfonyl fluoride (ESF) has been shown to undergo 1,3-dipolar cycloaddition reactions with diazo compounds. researchgate.net The initial cycloaddition forms a pyrazoline intermediate, which can then extrude nitrogen and lead to the formation of cyclopropane (B1198618) or cyclobutane (B1203170) derivatives depending on the reaction conditions and subsequent transformations. researchgate.net

Another example involves the chemoselective cyclization of N-sulfonyl ketimines with α,β-unsaturated sulfonyl fluorides. rsc.org This process, promoted by a base like DBU, can lead to either trans-cyclopropanes or fused dihydropyrroles with high diastereoselectivity, depending on the specific substrates used. rsc.org These reactions highlight the versatility of the sulfonyl fluoride group in facilitating complex bond-forming cascades. While direct examples involving 3-methylbutane-2-sulfonyl fluoride in such reactions were not found, its derivatives, particularly unsaturated ones, could potentially participate in similar cyclization and multicomponent reaction pathways.

Below is a table summarizing representative cyclization reactions involving sulfonyl fluorides:

ReactantsPromoter/ConditionsProduct TypeDiastereomeric Ratio (dr)Reference
N-sulfonyl ketimines and α,β-unsaturated sulfonyl fluoridesDBUtrans-cyclopropanes or fused dihydropyrrolesup to ≤99:1 rsc.org
Ethenesulfonyl fluoride and dimethyl diazomalonateThermalCyclobutane (after workup)Not reported researchgate.net

Iv. Mechanistic Insights and Theoretical Investigations

Proposed Mechanisms for Sulfonyl Fluoride (B91410) Formation

The construction of the sulfonyl fluoride functional group can be achieved through various transformations, each with its own characteristic intermediates and reaction kinetics. These methods generally involve the formation of a sulfur-carbon bond and a sulfur-fluorine bond, often through oxidative processes.

Radical-based transformations have emerged as a powerful and concise strategy for synthesizing sulfonyl fluorides. rsc.org These pathways typically involve the generation of a key sulfonyl radical intermediate (R-SO₂•), which is then trapped by a fluorine source.

One common approach involves the use of sulfonyl hydrazides as precursors. For instance, 3-methylbutane-2-sulfonyl hydrazide could be oxidized to generate a sulfonyl radical, which then abstracts a fluorine atom from a suitable donor. rsc.org Another strategy is the photoredox-catalyzed generation of an alkyl radical from a corresponding alkyl bromide or alcohol. This radical can then be trapped by a sulfur dioxide source, like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form the sulfonyl radical, followed by fluorination. nih.govorganic-chemistry.org

A plausible radical pathway for the formation of 3-Methylbutane-2-sulfonyl fluoride could initiate from a 3-methylbutan-2-yl radical. This radical would react with sulfur dioxide to form the 3-methylbutane-2-sulfonyl radical. Subsequent reaction with a fluorine radical source, such as Selectfluor, would yield the final product. mdpi.com Radical clock experiments in related systems have confirmed the presence of such radical intermediates in fluorosulfonylation reactions. mdpi.comresearchgate.net The direct fluorosulfonylation with fluorosulfonyl radicals (•SO₂F), generated from various precursors, also represents an efficient method for creating diverse sulfonyl fluorides. rsc.orgresearchgate.net

Ionic pathways are the more traditional and still widely used methods for synthesizing sulfonyl fluorides. The most classical approach is the halide exchange of a pre-formed sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comnih.gov For 3-Methylbutane-2-sulfonyl fluoride, this would involve the initial synthesis of 3-methylbutane-2-sulfonyl chloride. This precursor is typically prepared by the oxidation of 3-methylbutane-2-thiol in the presence of a chlorine source. nih.gov While effective, this method can be limited by the availability and stability of the sulfonyl chloride intermediate. nih.govnih.gov

More recent innovations focus on the direct deoxyfluorination of sulfonic acids or their salts, bypassing the need for isolating sulfonyl chlorides. nih.govrsc.org In this one-pot, two-step procedure, a sulfonic acid can be activated with reagents like cyanuric chloride or trichloroacetonitrile (B146778) to form the sulfonyl chloride in situ, which is then immediately treated with a fluoride source. mdpi.comnih.gov Another direct deoxyfluorination approach utilizes reagents like thionyl fluoride or Xtalfluor-E® to convert sulfonic acids and their salts directly to sulfonyl fluorides under relatively mild conditions. rsc.orgnih.gov

A proposed ionic mechanism for forming 3-Methylbutane-2-sulfonyl fluoride could start from sodium 3-methylbutane-2-sulfonate. Treatment with thionyl fluoride in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures could yield the desired product. nih.gov The mechanism is believed to involve the formation of an intermediate from the reaction of DMF and thionyl fluoride, which then facilitates the conversion. nih.gov

Starting MaterialReagentsKey Features
Sulfonyl ChlorideKF, KHF₂Classical halide exchange; can be limited by precursor stability. mdpi.comnih.gov
Sulfonic Acid/SaltCyanuric Chloride, KHF₂One-pot, two-step process; avoids isolation of sulfonyl chloride. mdpi.com
Sulfonic Acid/SaltThionyl Fluoride, BF₃·OEt₂Direct deoxyfluorination; high yields and short reaction times. rsc.orgnih.gov
Sulfonic Acid/SaltXtalfluor-E®Deoxyfluorination using a bench-stable solid reagent. rsc.org

This table summarizes various ionic pathways for the synthesis of sulfonyl fluorides.

Electrochemical synthesis offers a green and mild alternative for preparing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. acs.orgthieme.de A prominent electrochemical method involves the direct oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride. nih.govnih.govacs.org

In a proposed mechanism for the electrochemical synthesis of 3-Methylbutane-2-sulfonyl fluoride from 3-methylbutane-2-thiol, the thiol is first anodically oxidized to the corresponding disulfide. acs.orgacs.org Further oxidation of the disulfide generates a radical cation, which can then react with a nucleophilic fluoride ion to yield a sulfenyl fluoride intermediate. acs.org Subsequent oxidation and reaction with water and fluoride ions are believed to form sulfinyl fluoride and finally the sulfonyl fluoride product. acs.org The presence of radical intermediates in this process is supported by experiments where the addition of radical scavengers reduces the reaction's efficacy. nih.gov

This method is characterized by its broad substrate scope, tolerating various functional groups, and its use of inexpensive and safe reagents like KF. acs.org

Key Steps in Electrochemical Sulfonyl Fluoride Synthesis from Thiols: acs.orgacs.org

Anodic Oxidation of Thiol: 2 RSH → RSSR + 2H⁺ + 2e⁻

Oxidation of Disulfide: RSSR → [RSSR]•⁺ + e⁻

Nucleophilic Fluorination: [RSSR]•⁺ + F⁻ → RSF + RS•

Further Oxidation/Reaction: The sulfenyl fluoride (RSF) intermediate undergoes further electrochemical oxidation and reaction with water/fluoride to form the sulfonyl fluoride (RSO₂F).

Catalysis plays a crucial role in modern synthetic methods for sulfonyl fluorides, enabling milder reaction conditions, improved efficiency, and broader substrate compatibility. sigmaaldrich.comacs.org

Transition-Metal Catalysis: Palladium and copper catalysts are commonly used. For example, Pd-catalyzed reactions of aryl iodides with a sulfur dioxide surrogate (DABSO) and a fluorine source (Selectfluor) provide a route to aryl sulfonyl fluorides. organic-chemistry.org Copper-catalyzed fluorosulfonylation of arenediazonium salts is another practical method. organic-chemistry.orgmdpi.com These catalytic systems could potentially be adapted for alkyl precursors to synthesize compounds like 3-Methylbutane-2-sulfonyl fluoride.

Main-Group Catalysis: Organobismuth(III) complexes have been shown to catalyze the synthesis of aryl sulfonyl fluorides from aryl boronic acids. nih.govacs.org The proposed mechanism involves a redox-neutral cycle where the Bi(III) catalyst facilitates transmetalation, SO₂ insertion into the Bi-C bond, and subsequent oxidation to yield the sulfonyl fluoride product. nih.gov

Organocatalysis: Nucleophilic catalysts such as hydroxybenzotriazole (B1436442) (HOBt) can activate sulfonyl fluorides toward nucleophilic substitution. acs.org While this relates to the reactivity of the product, it provides insight into the S-F bond's nature. In the context of formation, organosuperbases have been used to catalyze the synthesis of functionalized alkyl sulfonyl fluorides. acs.org

Lewis Acid Catalysis: Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides for reaction with nucleophiles. acs.orgtheballlab.com This activation is proposed to occur through coordination of the calcium ion to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom. theballlab.com This principle highlights the electrophilic nature of the sulfur center, a key aspect of many formation pathways.

Catalyst TypeExample CatalystRole in Mechanism
Transition MetalPalladium, CopperCatalyzes cross-coupling and fluorosulfonylation reactions. organic-chemistry.org
Main GroupBi(III) complexesFacilitates SO₂ insertion into a metal-carbon bond in a redox-neutral cycle. nih.govacs.org
OrganocatalystOrganosuperbases, HOBtActivates substrates or intermediates in the reaction sequence. acs.orgacs.org
Lewis AcidCa(NTf₂)₂Increases electrophilicity of the sulfur atom in sulfonyl fluorides. theballlab.comnih.gov

This table provides an overview of different catalyst types and their roles in sulfonyl fluoride chemistry.

Computational and Quantum Chemical Studies

Theoretical investigations, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of sulfonyl fluoride formation. These studies provide detailed energetic landscapes of reaction pathways and the structures of transient species. nih.gov

The analysis of transition states is critical for understanding reaction kinetics and selectivity. Computational studies have provided significant insights into various sulfonyl fluoride synthesis reactions.

For the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, DFT calculations have mapped out the entire catalytic cycle. nih.gov These studies revealed that the process occurs in three main stages: transmetalation, SO₂ insertion, and S(IV)-oxidation. The transition state for the key SO₂ insertion into the Bi-C(sp²) bond was identified and found to be kinetically and thermodynamically feasible. nih.gov

In the context of organocatalyzed reactions, DFT studies on the formation of γ-geminal dithioester-containing alkyl sulfonyl fluorides showed that the product's selectivity is governed by an ion-pair organosuperbase catalyst assembly. acs.org This assembly stabilizes the C-C bond-forming transition structure through hydrogen-bonding interactions. acs.org

While a specific transition state analysis for 3-Methylbutane-2-sulfonyl fluoride is not available, these examples demonstrate the power of computational chemistry. A similar analysis could be applied to model the transition states for its formation via radical, ionic, or electrochemical pathways. For instance, calculations could determine the energy barriers for the reaction of a 3-methylbutane-2-sulfonyl radical with a fluorine source or for the nucleophilic attack of fluoride on 3-methylbutane-2-sulfonyl chloride, providing a deeper, quantitative understanding of the reaction mechanism.

V. Role of 3 Methylbutane 2 Sulfonyl Fluoride in Complex Molecule Construction

Integration into Advanced Synthetic Strategies

Aliphatic sulfonyl fluorides like 3-Methylbutane-2-sulfonyl fluoride (B91410) are key players in modern synthetic methodologies, most notably in the realm of "click chemistry." Their integration into advanced synthetic strategies stems from the predictable and high-yielding reactivity of the sulfonyl fluoride group.

The primary reaction that defines the utility of sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govresearchgate.net This process, popularized by Nobel laureate K. Barry Sharpless, involves the reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol (B47542) or alcohol, to form a stable sulfonate ester linkage. rsc.org The reaction is characterized by its high efficiency, broad functional group tolerance, and often mild reaction conditions, qualifying it as a "click" reaction.

The stability of the S-F bond makes sulfonyl fluorides generally resistant to hydrolysis and many common reagents, allowing them to be carried through multi-step syntheses without the need for protecting groups. mdpi.com This "orthogonal reactivity" is a significant advantage in complex molecule synthesis, where multiple functional groups must coexist. rsc.org

Key Research Findings on Aliphatic Sulfonyl Fluoride Reactivity:

Synthesis: Facile methods have been developed to synthesize aliphatic sulfonyl fluorides from abundant starting materials like carboxylic acids, thiols, and sulfonic acids, suggesting that 3-Methylbutane-2-sulfonyl fluoride could be readily prepared. nih.govrsc.orgresearchgate.net

Activation: The reactivity of the S-F bond can be modulated. While stable under many conditions, it can be coaxed to react with nucleophiles using appropriate catalysts or activation methods, providing synthetic chemists with precise control over bond formation. researchgate.net

Late-Stage Functionalization: The robust nature of the sulfonyl fluoride group makes it suitable for late-stage functionalization, a strategy where a key functional group is introduced at the end of a synthetic sequence to create analogues of a complex molecule. researchgate.net

Table 1: Illustrative Conditions for SuFEx Reactions with Aliphatic Sulfonyl Fluorides

Nucleophile Catalyst/Activator Solvent Temperature Typical Yield
Phenol (as silyl (B83357) ether) Organic Base (e.g., DBU, BEMP) Acetonitrile, THF Room Temperature High (>90%)
Aliphatic Alcohol (as silyl ether) Fluoride Source (e.g., CsF) Dichloromethane Room Temp. to 40 °C Moderate to High

This table presents generalized conditions based on known SuFEx chemistry and is for illustrative purposes.

As Building Blocks for Multifunctional Molecules

The sulfonyl fluoride group is considered a valuable "warhead" or connecting hub in the design of multifunctional molecules, particularly in medicinal chemistry and chemical biology. researchgate.netrsc.org 3-Methylbutane-2-sulfonyl fluoride, with its specific isopentyl structure, could serve as a unique building block to introduce this functionality.

The group's ability to form stable, covalent bonds with specific amino acid residues in proteins (such as serine, threonine, tyrosine, and lysine) has led to its widespread use in the development of enzyme inhibitors and chemical probes. rsc.orgrsc.org The branched alkyl chain of 3-Methylbutane-2-sulfonyl fluoride would confer specific steric properties and lipophilicity to a molecule, influencing its binding affinity and selectivity for a biological target.

Research Highlights for Sulfonyl Fluorides as Building Blocks:

Covalent Inhibitors: Aliphatic sulfonyl fluorides have been incorporated into molecules designed to covalently modify the active sites of enzymes, leading to potent and long-lasting inhibition. researchgate.net

Chemical Probes: The reactivity of the -SO₂F group allows for its use in activity-based protein profiling (ABPP), where it serves to tag active enzymes in complex biological systems. researchgate.net

Molecular Glues: In advanced drug discovery, sulfonyl fluorides are being used to develop "molecular glues," which induce or stabilize interactions between proteins. rsc.org For example, sulfonyl fluoride probes have been instrumental in studying the E3 ubiquitin ligase cereblon. rsc.org

Applications in Polymer Chemistry (as monomer units)

The reliability of the SuFEx reaction has made sulfonyl fluorides valuable components in polymer science. nih.govrsc.org They can be used both for creating polymer backbones and for modifying existing polymers.

In step-growth polymerization, a monomer containing two sulfonyl fluoride groups (a bis-sulfonyl fluoride) can be reacted with a diol (as a bis-silyl ether) to produce high molecular weight polysulfonates. rsc.org While 3-Methylbutane-2-sulfonyl fluoride itself is a monofunctional monomer, it could be used for several purposes in polymer chemistry:

End-capping: To control the molecular weight of a polymer chain or to introduce a specific functionality at the chain end.

Pendant Functional Groups: A monomer containing a polymerizable group (like a vinyl or acrylate (B77674) group) and the 3-methylbutane-2-sulfonyl fluoride moiety could be synthesized. Polymerization would yield a polymer with reactive sulfonyl fluoride groups along its side chains.

Post-Polymerization Modification: These reactive side chains can then be modified using SuFEx chemistry to attach a wide variety of other molecules, creating functional materials with tailored properties for applications in surface science, biomaterials, or electronics. researchgate.netrsc.org

Table 2: Potential Applications of 3-Methylbutane-2-sulfonyl Fluoride in Polymer Science

Application Strategy Resulting Polymer Feature
Chain Termination Addition during step-growth polymerization of a bis-SO₂F and bis-silyl ether. Controlled molecular weight; isopentyl sulfonate end-groups.
Surface Modification Grafting polymers with pendant -SO₂F groups onto a surface. A surface that can be further functionalized via SuFEx.

This table is speculative and illustrates potential uses based on the known chemistry of sulfonyl fluorides.

Future Directions and Emerging Research Areas for Alkyl Sulfonyl Fluoride Chemistry

The field of alkyl sulfonyl fluoride (B91410) chemistry is undergoing a rapid expansion, driven largely by the advent and popularization of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. jk-sci.comcshl.edursc.orgnih.gov This area of research is marked by a push towards greater efficiency, sustainability, and broader applicability in domains ranging from materials science to drug discovery. rsc.orgeurekalert.org While specific compounds like 3-Methylbutane-2-sulfonyl fluoride are part of this large class of molecules, current research focuses on overarching methodologies and the general behavior of the alkyl sulfonyl fluoride moiety. The future of this field is being shaped by several key areas of investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.